molecular formula C22H23N5O6S2 B2971658 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 446278-44-0

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2971658
CAS RN: 446278-44-0
M. Wt: 517.58
InChI Key: YRTFWNHPCYLUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N5O6S2 and its molecular weight is 517.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

Research has investigated the potential of sulfamoyl benzamide derivatives in inhibiting carbonic anhydrases (CAs) and cannabinoid receptor 2 (CB2), indicating their relevance in developing treatments for conditions such as cancer and pain management.

  • Carbonic Anhydrase Inhibition : Aromatic sulfonamide inhibitors, including sulfamoyl benzamides, have been studied for their inhibitory activity against carbonic anhydrase isoenzymes. These compounds exhibit nanomolar half-maximal inhibitory concentrations (IC50) against various CA isoenzymes, demonstrating their potential as therapeutic agents targeting conditions mediated by these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

  • Selective CB2 Agonism : The optimization of sulfamoyl benzamide derivatives to enhance in vitro metabolic stability while retaining high potency and selectivity for the CB2 receptor has been explored. These compounds, exemplified by specific benzamide derivatives, showed promising in vivo efficacy in models of post-surgical pain, highlighting their potential in pain management (Sellitto et al., 2010).

  • Antibacterial Activity : Sulfonamide substituted derivatives of morpholine have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. These studies reveal moderate activity against certain bacteria, suggesting potential applications in developing new antibacterial agents (Ahmed et al., 2021).

  • Anticancer Activity : The synthesis and evaluation of novel compounds derived from sulfamoyl benzamides for their anticancer activity have been pursued. These studies involve the synthesis of dihydropyridines, dihydroisoquinolines, and other related compounds, showing significant in vitro anticancer activity against specific cancer cell lines, thereby indicating the potential for developing new anticancer drugs (Ghorab, Al-Said, & Nissan, 2012).

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O6S2/c1-16-10-11-23-22(24-16)26-34(29,30)19-8-4-18(5-9-19)25-21(28)17-2-6-20(7-3-17)35(31,32)27-12-14-33-15-13-27/h2-11H,12-15H2,1H3,(H,25,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTFWNHPCYLUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.